molecular formula C18H21N3O2 B6050276 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one

Cat. No. B6050276
M. Wt: 311.4 g/mol
InChI Key: LRDXAWDKMOWAII-QZGCLKAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one, also known as BPCE, is a synthetic compound that has been the focus of several scientific studies due to its potential applications in various fields. BPCE is a cyclic peptide that has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, there are also limitations to using 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one in lab experiments. The compound is hydrophobic, making it difficult to dissolve in water-based solutions. Additionally, 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is not very selective, meaning that it can inhibit the activity of other enzymes and signaling pathways in addition to its intended targets.

Future Directions

There are several future directions for research on 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one. One potential direction is to investigate the compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another potential direction is to investigate the compound's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one and to develop more selective analogs of the compound.

Synthesis Methods

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is synthesized through a series of chemical reactions that involve the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 2-cyclohexen-1-one. The resulting intermediate is then reacted with propionyl chloride to form 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one. The synthesis of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been the subject of several scientific studies due to its potential applications in various fields. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has also been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-15(22)18-14(8-5-9-16(18)23)19-11-10-17-20-12-6-3-4-7-13(12)21-17/h3-4,6-7,22H,2,5,8-11H2,1H3,(H,20,21)/b18-15-,19-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXAWDKMOWAII-QZGCLKAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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